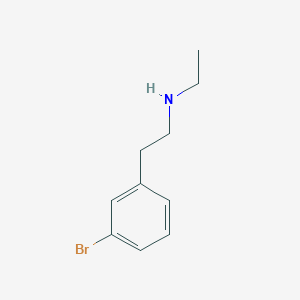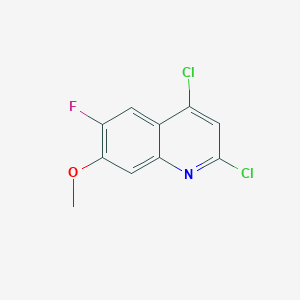
2,4-Dichloro-6-fluoro-7-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-fluoro-7-methoxyquinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluoro-7-methoxyquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloro-6-fluoroaniline with methoxy-substituted reagents in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as acetonitrile, with temperatures ranging from 65°C to 85°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-fluoro-7-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-coupling reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-coupling: Palladium or nickel catalysts in the presence of ligands and base.
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
2,4-Dichloro-6-fluoro-7-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential antimalarial, antibacterial, and antiviral agents.
Biology: The compound is studied for its enzyme inhibitory activity, which can be useful in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-fluoro-7-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-fluoroquinoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Uniqueness
2,4-Dichloro-6-fluoro-7-methoxyquinoline is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the fluorine atom increases its metabolic stability and binding affinity .
Propriétés
Formule moléculaire |
C10H6Cl2FNO |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
2,4-dichloro-6-fluoro-7-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl2FNO/c1-15-9-4-8-5(2-7(9)13)6(11)3-10(12)14-8/h2-4H,1H3 |
Clé InChI |
IVBOMALKVUSRLD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
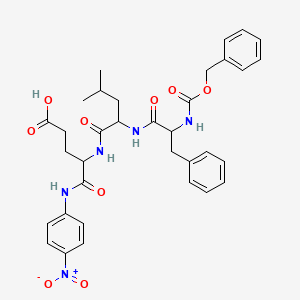
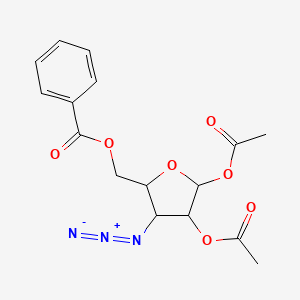
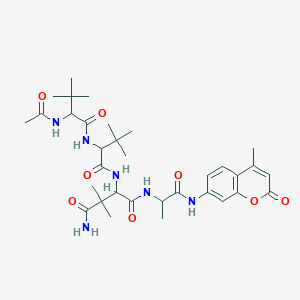
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
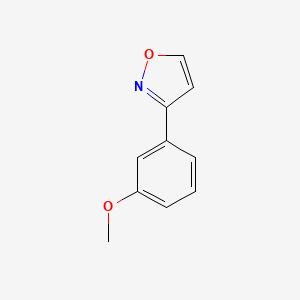
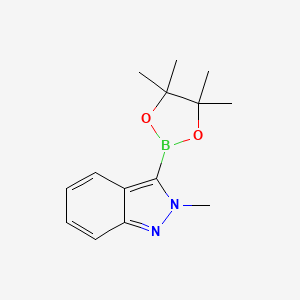
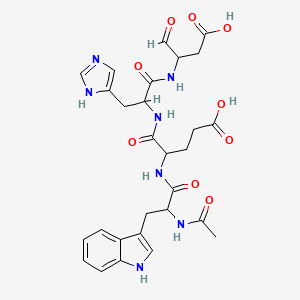
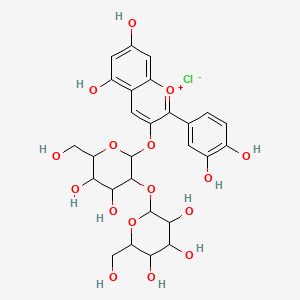
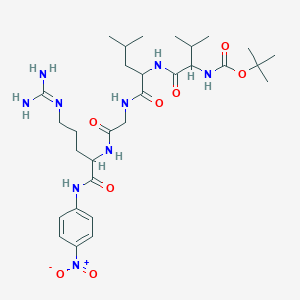
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
